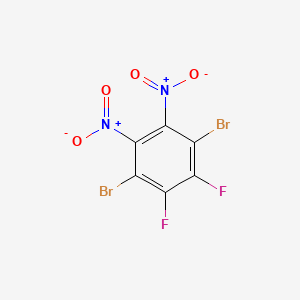

1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene is a chemical compound with the molecular formula C6Br2F2N2O4 . It has an average mass of 361.880 Da and a monoisotopic mass of 359.819275 Da .

Synthesis Analysis

The synthesis of this compound involves the use of fuming nitric acid and trifluoromethanesulfonic acid . The 1,4-dibromo-2,3-difluorobenzene is added to this mixture in portions over 30 minutes . The reaction is then stirred at room temperature .Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 2 bromine atoms, 2 fluorine atoms, 2 nitrogen atoms, and 4 oxygen atoms .Physical and Chemical Properties Analysis

This compound has a melting point of 121.2 °C and a predicted boiling point of 321.4±37.0 °C . It has a predicted density of 2.351±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives for Organic Transformations : Compounds like 1,2-Dibromobenzenes, which include variants similar to 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene, are crucial precursors in organic synthesis. They are used in reactions based on the intermediate formation of benzynes (Diemer, Leroux, & Colobert, 2011).

Chemical Modification of Erythrocyte Membranes : Derivatives of dinitrobenzene, like 1,5-difluoro-2,4-dinitrobenzene, have been used to study the permeability of erythrocyte membranes to ions such as Na+ and K+. These compounds have provided insights into the structural integrity and functional properties of biological membranes (Berg, Diamond, & Marfey, 1965).

Reactions with Amines : Studies have explored the substitution reactions of compounds like 1,2-difluoro-4,5-dinitrobenzene with amines, leading to the displacement of fluorine atoms. Such reactions are significant in developing new compounds with potential applications in various chemical syntheses (Plater & Harrison, 2023).

Vibrational Spectra Analysis : The vibrational spectra of compounds such as 1,5-Difluoro-2,4-dinitrobenzene have been studied using techniques like FT-IR and FT-Raman. These studies are crucial in understanding the molecular structures and dynamics of such compounds (Seshadri & Padmavathy, 2017).

Novel Compounds Synthesis for Therapeutic Applications : Research has been conducted on synthesizing novel compounds from 1,5-difluoro-2,4-dinitrobenzene, with potential applications in therapeutic fields. These syntheses contribute to expanding molecular libraries for drug discovery and development (Wang et al., 2008).

Enzymatic Activity Studies : The interaction of 1,5-difluoro-2,4-dinitrobenzene with enzymes like the Escherichia coli tryptophan synthetase α subunit has been studied. Such research provides insights into the molecular mechanisms of enzymatic activities and protein structure (Hardman & Hardman, 1971).

Molecular Polarisability and Stereochemistry Studies : The study of molecular polarizability, dipole moments, and stereochemistry of dinitrobenzenes, including 1,4-dinitrobenzene, contributes to a deeper understanding of molecular interactions and properties in various solvents (Calderbank, Fèvre, & Ritchie, 1968).

Development of Diverse 1,5-Benzodiazepin-2-ones : A practical and efficient method has been developed for synthesizing diverse 1,5-benzodiazepin-2-ones, using 1,5-difluoro-2,4-dinitrobenzene as a starting material. This method is significant for generating compounds with a wide range of substituents, important in medicinal chemistry (Zhao & Liu, 2007).

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . The chemical should be stored and disposed of properly .

Eigenschaften

IUPAC Name |

1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br2F2N2O4/c7-1-3(9)4(10)2(8)6(12(15)16)5(1)11(13)14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPXRWUFGRCZCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)F)F)Br)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br2F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]propanoic acid](/img/structure/B1141580.png)

![1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone](/img/structure/B1141581.png)